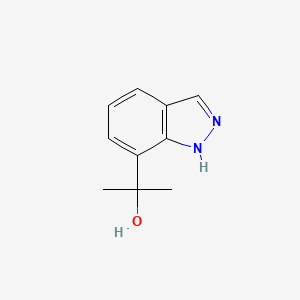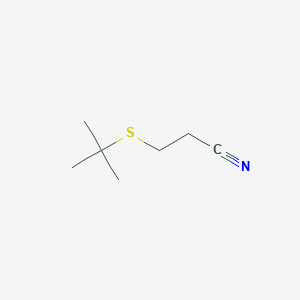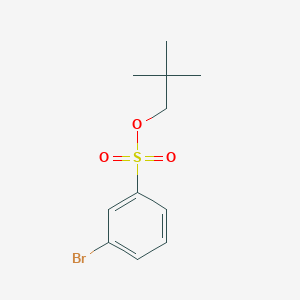
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrClO It is a derivative of indanone, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of indanone derivatives. One common method includes the following steps:
Starting Material: Indanone is used as the starting material.
Bromination: The indanone is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). This step is also performed in an appropriate solvent under controlled conditions to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 2,3-dihydro-1H-inden-1-ol.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as 2,3-dihydro-1H-inden-1-one.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of alcohols or other reduced derivatives.
Oxidation: Formation of ketones or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-chloroindanone
- 2-Bromo-6-chloro-1-indanone
- 2-Bromo-6-chloro-indan-1-one
Uniqueness
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H6BrClO |
|---|---|
Molekulargewicht |
245.50 g/mol |
IUPAC-Name |
2-bromo-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8H,3H2 |
InChI-Schlüssel |
AXZQGZAKEHWUSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![TERT-BUTYL 7-(4-AMINO-3-ISOPROPOXYPHENYL)-1,7-DIAZASPIRO[4.4]NONANE-1-CARBOXYLATE](/img/structure/B8710187.png)
![2,6-Dimethyl-4-(4-nitrophenyl)-5-[3-(4,4-diphenylpiperidino)propylcarbamoyl]-1,4-dihydropyridine-3-carboxylic acid methyl ester](/img/structure/B8710191.png)






![N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide](/img/structure/B8710231.png)


